MEP-FUBICA

Synthetic Cannabinoid Enantioselectivity CB1/CB2 Agonism

Forensic labs risk misidentification when substituting structurally similar synthetic cannabinoid analogs without authenticated reference materials. MEP-FUBICA (CAS 2749985-70-2) resolves this gap as a crystalline (S)-enantiomer reference standard with certified ≥98% purity. • Defined norvaline methyl ester side chain enables unambiguous LC-MS/MS/GC-MS differentiation from MMB-FUBICA and MDMB-FUBICA. • Solubility: DMF 15 mg/mL, DMSO 2 mg/mL; ≥5-year stability at -20°C. • Supplied with CoA and GC-MS spectral library data for forensic method validation.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4
Cat. No. B1163401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEP-FUBICA
SynonymsMMB-FUBICA isomer 1
Molecular FormulaC22H23FN2O3
Molecular Weight382.4
Structural Identifiers
SMILESFC(C=C1)=CC=C1CN2C=C(C(N[C@H](C(OC)=O)CCC)=O)C3=CC=CC=C32
InChIInChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1
InChIKeyNJKBTNATMCPTGH-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEP-FUBICA Analytical Reference Standard


MEP-FUBICA (Item No. 21653) is an indole-3-carboxamide synthetic cannabinoid that features a norvaline methyl ester side chain, supplied as an analytical reference standard with a certified purity of ≥98% and a defined (S)-enantiomeric configuration . The compound is classified as a new psychoactive substance (NPS) and is intended exclusively for research and forensic applications, as its physiological and toxicological properties remain incompletely characterized . This product is provided as a crystalline solid, enabling precise analytical method development and validation in laboratories requiring structurally authenticated reference materials.

Product Type Certified analytical reference standard
Stereochemistry Defined (S)-enantiomer
Intended Use Forensic and research applications

Why MEP-FUBICA Cannot Be Substituted


Synthetic cannabinoids sharing the indole-3-carboxamide scaffold exhibit profound differences in CB1/CB2 receptor activation profiles, enantioselectivity, and metabolic stability based on seemingly minor variations in the amino acid-derived side chain . For instance, the (R)-enantiomer of the tert-leucine analog MDMB-FUBICA functions exclusively as a CB2 agonist with no detectable CB1 activity, whereas its (S)-enantiomer displays potent CB1 agonism . Substituting MEP-FUBICA with a structurally similar analog—such as MMB-FUBICA (valine methyl ester) or MDMB-FUBICA (tert-leucine methyl ester)—without chromatographic or mass spectrometric confirmation introduces unacceptable risk of misidentification in forensic toxicology casework and undermines the reproducibility of structure-activity relationship studies .

MEP-FUBICA: defined (S)-enantiomer
Racemic or undefined isomer: unpredictable CB1/CB2 activation
Enantiomeric identity is critical for receptor assay reproducibility
MEP-FUBICA: norvaline methyl ester (C5 linear)
MMB-FUBICA: valine methyl ester (C3 branched)
Side-chain length and branching alter potency and metabolic stability

MEP-FUBICA Differentiation Evidence


Defined (S)-Enantiomer Configuration

MEP-FUBICA is supplied exclusively as the (S)-enantiomer, as confirmed by the stereochemical descriptor in its IUPAC name and SMILES notation . In contrast, many synthetic cannabinoid reference standards on the illicit market are racemic mixtures or undefined stereoisomers, which introduce variability in pharmacological assays due to known enantiomer-dependent activity at cannabinoid receptors. For example, studies on the structurally related compound MDMB-FUBICA reveal that the (S)-enantiomer exhibits an EC50 of 9.72 × 10⁻⁹ M at CB1, whereas the (R)-enantiomer shows an EC50 > 1.00 × 10⁻⁴ M—a greater than 10,000-fold difference in potency .

Enantiomeric Definition
Class-level inference
MDMB-FUBICA (S) EC50 9.72 nM; (R) >10 µM
Enantiomeric consistency for CB1 receptor activation assays
Direct MEP-FUBICA EC50 not publicly reported
Synthetic Cannabinoid Enantioselectivity CB1/CB2 Agonism

Certified High Purity for Method Validation

MEP-FUBICA is supplied with a certified purity of ≥98% by Cayman Chemical, a standard that meets or exceeds typical requirements for analytical reference materials in forensic and research settings . This level of purity is comparable to that of MDMB-FUBICA (also ≥98%), ensuring that the material is suitable for quantitative calibration, method development, and quality control without the need for additional purification steps .

Certified Purity
Supplier specification
≥98%
Supports quantitative calibration and detection limits
Analytical Reference Standard Forensic Toxicology Method Validation

Documented Solubility Profile

MEP-FUBICA is provided with a detailed solubility profile: 15 mg/mL in DMF, 2 mg/mL in DMSO, 2 mg/mL in ethanol, and 0.25 mg/mL in a 1:3 mixture of DMF:PBS (pH 7.2) . This information enables researchers to prepare stock solutions at known concentrations for in vitro studies without empirical solubility testing. In comparison, MDMB-FUBICA exhibits similar solubility values in the same solvent systems .

Solubility Profile
Supplier specification
DMF 15 mg/mL; DMSO 2 mg/mL; Ethanol 2 mg/mL
Enables stock solution preparation without empirical testing
In Vitro Assay Formulation Solubility

Long-Term Storage Stability

According to the supplier's documentation, MEP-FUBICA remains stable for at least 5 years when stored at -20°C . This stability claim is consistent with that of MDMB-FUBICA, which also carries a ≥5 year stability rating under identical storage conditions . Such long-term stability is critical for laboratories that maintain inventories of reference standards for periodic calibration and re-analysis.

Storage Stability
Supplier claim
≥5 years at -20°C
Minimizes re-qualification frequency for reference standards
Reference Standard Management Stability Inventory

Norvaline Side Chain Distinction

MEP-FUBICA contains an L-norvaline methyl ester moiety (pentanoate side chain), differentiating it structurally from MMB-FUBICA (valine methyl ester, isopropyl side chain) and MDMB-FUBICA (tert-leucine methyl ester, tert-butyl side chain). While direct EC50 data for MEP-FUBICA are not yet publicly available, extensive structure-activity relationship studies on indole- and indazole-3-carboxamide synthetic cannabinoids demonstrate that even single-carbon variations in the amino acid-derived side chain can produce 10- to 100-fold differences in CB1 receptor potency and dramatically alter metabolic stability . For instance, within the indole-3-carboxamide series, the most potent compounds reported have EC50 values ranging from 3.26 nM (5F-MDMB-PICA) to 0.69 nM (ADB-FUBINACA), underscoring the pharmacological impact of side-chain modifications .

Side-Chain SAR
Class-level inference
Norvaline (C5) vs valine (C3) vs tert-leucine (C4); reported CB1 EC50 range 0.69–283.7 nM
Side-chain variation may alter CB1 potency by 10-100×
Direct MEP-FUBICA EC50 not publicly available
Structure-Activity Relationship Synthetic Cannabinoid Molecular Pharmacology

MEP-FUBICA Application Scenarios


Forensic Toxicology Method Development

MEP-FUBICA's certified ≥98% purity and defined (S)-enantiomeric configuration make it an ideal calibrator for developing and validating LC-MS/MS or GC-MS methods to detect this specific synthetic cannabinoid in seized drug samples or biological matrices. The documented solubility profile facilitates preparation of calibration standards at known concentrations in DMF or DMSO .

Comparative Pharmacological Profiling

Researchers investigating structure-activity relationships within the indole-3-carboxamide class can use MEP-FUBICA as a representative norvaline methyl ester analog. Its structural distinction from valine (MMB-FUBICA) and tert-leucine (MDMB-FUBICA) analogs enables systematic evaluation of how side-chain length and branching influence CB1/CB2 receptor activation and efficacy, building upon established SAR frameworks .

Metabolite Identification and Stability

Given the long-term stability of MEP-FUBICA (≥5 years at -20°C), this reference standard is suitable for longitudinal studies examining the in vitro or in vivo metabolism of norvaline-containing synthetic cannabinoids. The high-purity material minimizes confounding signals from degradation products during metabolite identification using high-resolution mass spectrometry .

Reference Material Quality Control

Laboratories producing in-house reference materials for synthetic cannabinoid analysis can employ MEP-FUBICA as a primary standard for quantifying the purity and verifying the identity of synthesized or extracted MEP-FUBICA batches, leveraging the vendor-supplied certificate of analysis and GC-MS spectral library data .

Application
Selection Property
Validation Focus
Forensic method development
Certified purity and enantiomeric definition
LC-MS/MS calibration linearity and identity confirmation
SAR profiling of indole-3-carboxamides
Unique norvaline methyl ester side chain
CB1/CB2 receptor activation assays
Metabolite identification studies
Long-term storage stability
Stability under incubation conditions
Reference material quality control
Supplier-certified purity and spectral library
Batch identity confirmation by GC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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